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Compound Name: Pentadecan-8-amine

CAS No.: 18618-64-9

Cat. No.: B176425

Get Quote

Introduction
Pentadecan-8-amine (C₁₅H₃₃N) is a long-chain aliphatic primary amine with the amino group

located centrally on a fifteen-carbon backbone.[1][2] This structure imparts specific

physicochemical properties relevant in fields such as organic synthesis, materials science, and

drug development, where it may serve as a key intermediate or a modifying agent.[3][4]

Accurate structural elucidation and purity assessment are paramount for its application,

necessitating a multi-faceted analytical approach. This in-depth technical guide provides a

comprehensive analysis of Pentadecan-8-amine using Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a mere presentation of data, offering insights into the causality

behind experimental choices and interpretation strategies, grounded in fundamental principles

of spectroscopy. The protocols and interpretations provided herein are designed to serve as a

self-validating system for researchers, scientists, and drug development professionals engaged

in the characterization of long-chain aliphatic amines.
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A clear understanding of the molecular structure is the foundation for interpreting spectral data.

Pentadecan-8-amine possesses a plane of symmetry through the C8 carbon, which simplifies

its NMR spectra.

Caption: Molecular structure of Pentadecan-8-amine.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For Pentadecan-8-amine, both ¹H and ¹³C NMR will provide a detailed

map of the carbon and proton environments.

¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Experience: The ¹H NMR spectrum of Pentadecan-8-amine is expected to be

relatively simple due to the molecule's symmetry. Protons on carbons equidistant from the

central C8 carbon are chemically equivalent. The key signals to identify are the methine proton

at C8, the amine protons, the long chain of methylene protons, and the terminal methyl

protons. The amine protons often appear as a broad signal and their chemical shift can be

concentration-dependent.[5] Their identity can be confirmed by a D₂O exchange experiment,

where the signal disappears.[6]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Atom Position
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H1, H15 (CH₃) ~ 0.88 Triplet 6H ~ 7.0

H2-H7, H9-H14

(CH₂)
~ 1.25 - 1.40 Multiplet 24H -

H8 (CH) ~ 2.70 - 2.90 Multiplet 1H -

NH₂ ~ 1.10 (broad) Singlet 2H -
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Interpretation:

Terminal Methyls (H1, H15): A characteristic triplet around 0.88 ppm arises from the six

protons of the two terminal methyl groups, each split by the adjacent two methylene protons.

Methylene Chain (H2-H7, H9-H14): The 24 protons of the methylene groups will overlap,

creating a large, complex multiplet in the 1.25 - 1.40 ppm region, typical for long alkyl chains.

Methine Proton (H8): The single proton on the carbon bearing the amine group (C8) is

deshielded by the electron-withdrawing nitrogen atom and is expected to appear as a

multiplet between 2.70 and 2.90 ppm.[5]

Amine Protons (NH₂): The two amine protons typically give a broad singlet due to

quadrupole broadening and exchange. Its position can vary, but is expected around 1.10

ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: The symmetry of Pentadecan-8-amine is most evident in its proton-

decoupled ¹³C NMR spectrum, where only eight distinct signals are expected for the fifteen

carbon atoms. The chemical shifts are influenced by the proximity to the electronegative

nitrogen atom. Carbons closer to the amine group will be more deshielded and appear further

downfield.[5]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):
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Atom Position Predicted Chemical Shift (δ, ppm)

C8 ~ 50-55

C7, C9 ~ 33-38

C6, C10 ~ 25-30

C5, C11 ~ 29-32

C4, C12 ~ 29-32

C3, C13 ~ 31-34

C2, C14 ~ 22-25

C1, C15 ~ 14

Interpretation:

C8: The carbon directly attached to the nitrogen atom will be the most downfield of the

aliphatic carbons, appearing in the 50-55 ppm range.

C1, C15: The terminal methyl carbons will be the most upfield, with a characteristic signal

around 14 ppm.

Alkyl Chain (C2-C7, C9-C14): The remaining methylene carbons will appear in the typical

aliphatic region of 22-38 ppm. The slight variations in their chemical shifts can sometimes be

resolved, with carbons closer to the amine group (C7, C9) being more downfield than those

further away.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 10-20 mg of Pentadecan-8-amine in approximately 0.7 mL of

deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.
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Spectral Width: 0-15 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-32 scans.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, depending on sample concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent

peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key

functional groups. For Pentadecan-8-amine, the most informative regions of the IR spectrum

are the N-H stretching and bending vibrations, and the C-H stretching vibrations of the long

alkyl chain. As a primary amine, it is expected to show two distinct N-H stretching bands.[6][7]

[8]

Predicted IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Assignment

~3380 and ~3300 Medium
N-H Asymmetric &

Symmetric Stretch
Primary Amine (NH₂)

~2955, ~2920, ~2850 Strong
C-H Asymmetric &

Symmetric Stretch
Alkyl CH₃ & CH₂

~1620 - 1560 Medium N-H Scissoring (Bend) Primary Amine (NH₂)

~1465 Medium
-CH₂- Scissoring

(Bend)
Alkyl Chain

~1250 - 1020 Medium-Weak C-N Stretch Aliphatic Amine

~910 - 665 Broad, Weak N-H Wag Primary Amine (NH₂)

Interpretation:

N-H Stretching: The presence of two distinct peaks in the 3300-3400 cm⁻¹ region is a

definitive characteristic of a primary amine (R-NH₂).[9] This arises from the symmetric and

asymmetric stretching modes of the N-H bonds.[8]

C-H Stretching: Strong, sharp absorptions just below 3000 cm⁻¹ are characteristic of the C-H

bonds in the long alkyl chain.

N-H Bending: A medium intensity band in the 1560-1620 cm⁻¹ region corresponds to the N-H

scissoring vibration, further confirming the primary amine group.[7]

C-N Stretching: The C-N stretch for aliphatic amines is typically found in the 1020-1250 cm⁻¹

range.[7]

Experimental Protocol for IR Spectroscopy (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a solvent such as isopropanol.

Background Scan: Acquire a background spectrum of the empty ATR crystal.
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Sample Application: Place a small drop of liquid Pentadecan-8-amine or a small amount of

solid sample onto the center of the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at

a resolution of 4 cm⁻¹.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides information

about the molecular weight and fragmentation pattern of a molecule. For aliphatic amines, the

molecular ion peak is often observed, and its mass will be an odd number according to the

Nitrogen Rule.[9][10] The most characteristic fragmentation pathway for amines is α-cleavage,

which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][11]

Predicted Mass Spectrometry Data:

m/z Relative Intensity Proposed Fragment Ion

227 Low [C₁₅H₃₃N]⁺˙ (Molecular Ion)

142 High
[CH(NH₂)(C₇H₁₅)]⁺ from loss of

C₆H₁₃ radical

30 High
[CH₂NH₂]⁺ (often a base peak

for primary amines)

Interpretation:

Molecular Ion (M⁺˙): Pentadecan-8-amine has a molecular weight of 227.44 g/mol .[1] The

molecular ion peak is expected at m/z 227. Its intensity may be low for long-chain amines.

The odd nominal mass is consistent with the presence of a single nitrogen atom (Nitrogen

Rule).[10]

α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the

nitrogen atom. In Pentadecan-8-amine, the bonds C7-C8 and C8-C9 are equivalent in this
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regard. Cleavage of the C7-C6 bond (or C9-C10) would result in the loss of a hexyl radical

(•C₆H₁₃), leading to a stable, resonance-stabilized iminium ion at m/z 142. This is expected

to be a major peak.

Base Peak: For many primary amines, a characteristic peak at m/z 30, corresponding to

[CH₂=NH₂]⁺, is often the base peak. While this fragment is less directly formed from the

symmetrical Pentadecan-8-amine compared to a terminal amine like 1-pentadecylamine, it

can arise from rearrangements and is a key indicator of a primary amine moiety.[12]

Pentadecan-8-amine
[C15H33N]+•

m/z = 227

[CH(NH2)(C7H15)]+
m/z = 142α-Cleavage

•C6H13 (Hexyl Radical)
(Neutral Loss)

Click to download full resolution via product page

Caption: Primary α-cleavage fragmentation of Pentadecan-8-amine.

Experimental Protocol for GC-MS
Sample Preparation: Prepare a dilute solution of Pentadecan-8-amine (e.g., 1 mg/mL) in a

volatile organic solvent like dichloromethane or hexane.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 25 to 350.

Source Temperature: 230 °C.

Data Analysis: Identify the chromatographic peak corresponding to Pentadecan-8-amine.

Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation

pattern. Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation.

Conclusion
The comprehensive spectral analysis of Pentadecan-8-amine through NMR, IR, and Mass

Spectrometry provides a robust framework for its unequivocal identification and structural

verification. The molecule's symmetry is a key feature that simplifies its NMR spectra, leading

to eight distinct signals in the ¹³C NMR. IR spectroscopy offers rapid confirmation of the primary

amine functional group through its characteristic N-H stretching and bending vibrations. Mass

spectrometry confirms the molecular weight via the molecular ion peak and reveals a

predictable fragmentation pattern dominated by α-cleavage. By integrating the data from these

three powerful analytical techniques and following the detailed protocols, researchers can

ensure the identity and purity of Pentadecan-8-amine for its intended applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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